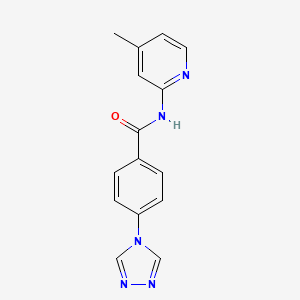
N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as MPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTB is a triazole-based small molecule inhibitor that has been shown to have potent and selective inhibitory effects on a variety of enzymes and proteins.
Wirkmechanismus
The mechanism of action of N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is complex and involves the inhibition of a variety of enzymes and proteins. This compound has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and BTK. Additionally, this compound has been shown to inhibit the activity of several proteins involved in DNA replication and repair, including PARP1 and ATR.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been shown to protect against oxidative stress and reduce inflammation. Additionally, this compound has been shown to have potent anti-viral effects, inhibiting the replication of several viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the function of specific enzymes and proteins. Additionally, this compound has been shown to have potent and selective inhibitory effects, making it a useful tool for studying the role of specific enzymes and proteins in various biological processes. However, this compound also has some limitations, including potential toxicity and off-target effects, which should be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One promising area of research is the development of this compound as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, there is potential for the development of new this compound derivatives with improved potency and selectivity.
Synthesemethoden
N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. One of the most commonly used methods for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-1-methyl-2-pyridinylboronic acid with 4-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonyl chloride in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a wide range of potential applications in scientific research. Some of the most promising research areas include cancer research, neuroscience, and infectious disease research. In cancer research, this compound has been shown to have potent inhibitory effects on a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In neuroscience, this compound has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In infectious disease research, this compound has been shown to have potent inhibitory effects on a variety of viruses, including HIV, hepatitis C, and influenza.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-6-7-16-14(8-11)19-15(21)12-2-4-13(5-3-12)20-9-17-18-10-20/h2-10H,1H3,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLJBPWLJMDOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5338930.png)
![ethyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5338941.png)
![1-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5338949.png)
![N'-({[(4-methylphenyl)thio]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5338952.png)
![1-{[1-({6-[(3S)-3-hydroxypyrrolidin-1-yl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5338960.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5338964.png)
![6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5338965.png)
![N~2~-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5338966.png)
![3-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B5338970.png)
![N-(2-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338978.png)
![1-[2-(propylthio)benzoyl]pyrrolidine](/img/structure/B5338980.png)
![ethyl 4-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B5338994.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5339015.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5339020.png)
